methyl [5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate
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Overview
Description
METHYL 2-[5-AMINO-8-(BENZYLCARBAMOYL)-6-CYANO-7-(4-FLUOROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE is a complex organic compound with a unique structure that includes a thiazolopyridine core
Preparation Methods
The synthesis of METHYL 2-[5-AMINO-8-(BENZYLCARBAMOYL)-6-CYANO-7-(4-FLUOROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolopyridine core through a cyclization reaction, followed by the introduction of various functional groups such as the amino, benzylcarbamoyl, cyano, and fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazolopyridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-[5-AMINO-8-(BENZYLCARBAMOYL)-6-CYANO-7-(4-FLUOROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[5-AMINO-8-(BENZYLCARBAMOYL)-6-CYANO-7-(4-FLUOROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other thiazolopyridine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C25H21FN4O4S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 2-[5-amino-8-(benzylcarbamoyl)-6-cyano-7-(4-fluorophenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate |
InChI |
InChI=1S/C25H21FN4O4S/c1-34-19(31)11-18-24(33)30-22(28)17(12-27)20(15-7-9-16(26)10-8-15)21(25(30)35-18)23(32)29-13-14-5-3-2-4-6-14/h2-10,18,20H,11,13,28H2,1H3,(H,29,32) |
InChI Key |
ITCLRXFBSPYTMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)N2C(=C(C(C(=C2S1)C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F)C#N)N |
Origin of Product |
United States |
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